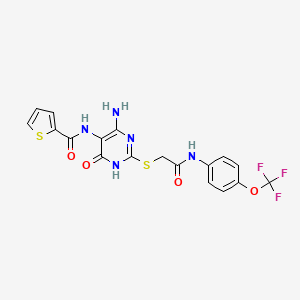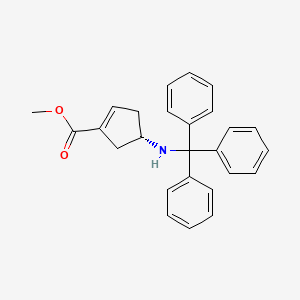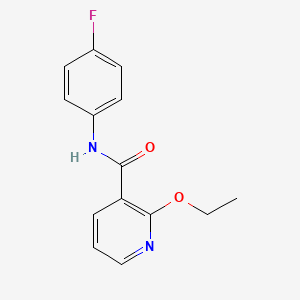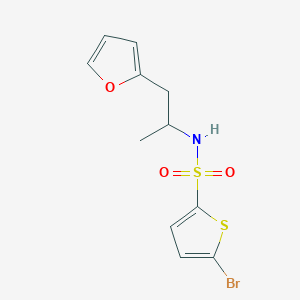![molecular formula C21H22N2O6S B2431364 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1040637-03-3](/img/structure/B2431364.png)
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a class of compounds that have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Sulfonamides, on the other hand, are known for their antimicrobial actions .
Molecular Structure Analysis
The compound contains an indole nucleus, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . It also has a sulfonamide group attached to it .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For example, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A study by (Irshad et al., 2018) detailed the synthesis of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds were evaluated for their activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). Most compounds showed moderate activity against BChE and AChE and good activity against LOX. Additionally, antimicrobial and hemolytic activities were explored, confirming the potential of certain derivatives as antimicrobial agents.
Antibacterial Potential
(Abbasi et al., 2016) investigated the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The synthesis process and the antibacterial activity against various Gram-negative and Gram-positive strains were described, indicating potent therapeutic potential.
Enzyme Inhibitory Potential
In another study, (Abbasi et al., 2019) synthesized new sulfonamides with benzodioxane and acetamide moieties. These compounds were tested for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), with most exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against AChE.
Molecular Docking Studies
(Irshad et al., 2016) conducted molecular docking studies to understand the interaction between synthesized ethylated sulfonamides and target enzymes like cholinesterases and lipoxygenase. The compounds demonstrated moderate inhibitory activities against these enzymes and showed good antibacterial properties.
Biological Evaluation and Design
A study by (Irshad et al., 2019) reported the synthesis and biological evaluation of a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds exhibited moderate activity against BChE and AChE but good activity against lipoxygenase. Additionally, antimicrobial activities were assessed, revealing the potential of these compounds against bacterial and fungal species.
Computational and Biological Studies
(Gaurav et al., 2021) conducted computational quantum chemical, pharmacokinetic, and other biological studies on Uracil-5-Tertiary Sulfonamides, demonstrating the importance of computational approaches in understanding the properties and activities of these compounds.
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c24-21(19-2-1-9-27-19)23-8-7-14-3-4-15(12-17(14)23)22-30(25,26)16-5-6-18-20(13-16)29-11-10-28-18/h3-6,12-13,19,22H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBJKVLTXAKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)



![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)

![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)

